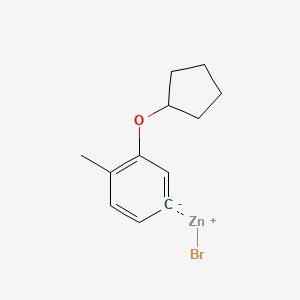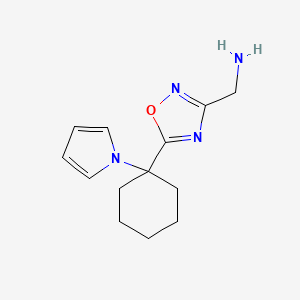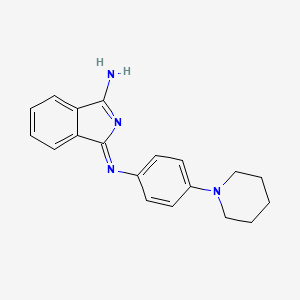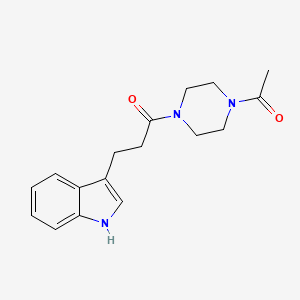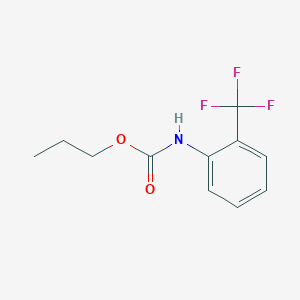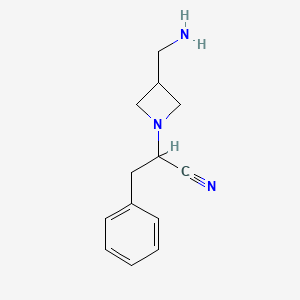![molecular formula C13H20BrNZn B14875474 4-[(Di-n-propylamino)methyl]phenylZinc bromide](/img/structure/B14875474.png)
4-[(Di-n-propylamino)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Di-n-propylamino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the di-n-propylamino group enhances its reactivity and stability in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Di-n-propylamino)methyl]phenylzinc bromide typically involves the reaction of 4-[(Di-n-propylamino)methyl]bromobenzene with zinc dust in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-[(Di-n-propylamino)methyl]bromobenzene+Zn→4-[(Di-n-propylamino)methyl]phenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(Di-n-propylamino)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halide groups in organic molecules.
Coupling Reactions: It is commonly used in cross-coupling reactions like Negishi coupling, where it forms carbon-carbon bonds with electrophilic partners.
Common Reagents and Conditions
Reagents: Common reagents include halides, palladium or nickel catalysts, and other organometallic compounds.
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) and at controlled temperatures to ensure high yields and selectivity.
Major Products
The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Scientific Research Applications
4-[(Di-n-propylamino)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and polymers.
Biology: It serves as a building block in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.
Medicine: It is involved in the development of new pharmaceuticals, particularly in the synthesis of drug candidates with improved efficacy and safety profiles.
Industry: It is used in the production of advanced materials, including electronic components and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(Di-n-propylamino)methyl]phenylzinc bromide in chemical reactions involves the transfer of the phenylzinc moiety to an electrophilic partner, facilitated by a catalyst. The di-n-propylamino group stabilizes the organozinc compound, enhancing its reactivity and selectivity. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic partner.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Morpholino)methyl]phenylzinc iodide
- Phenylzinc bromide
- 2-(Ethoxycarbonyl)phenylzinc bromide
Uniqueness
4-[(Di-n-propylamino)methyl]phenylzinc bromide is unique due to the presence of the di-n-propylamino group, which enhances its stability and reactivity compared to other organozinc compounds. This makes it particularly valuable in synthetic applications where high selectivity and yield are required.
Properties
Molecular Formula |
C13H20BrNZn |
|---|---|
Molecular Weight |
335.6 g/mol |
IUPAC Name |
bromozinc(1+);N-(phenylmethyl)-N-propylpropan-1-amine |
InChI |
InChI=1S/C13H20N.BrH.Zn/c1-3-10-14(11-4-2)12-13-8-6-5-7-9-13;;/h6-9H,3-4,10-12H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
CMCMMRJXUCGRMO-UHFFFAOYSA-M |
Canonical SMILES |
CCCN(CCC)CC1=CC=[C-]C=C1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


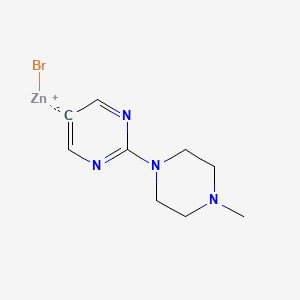
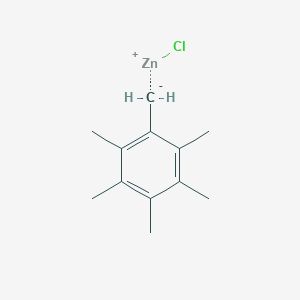
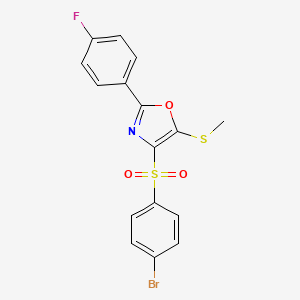
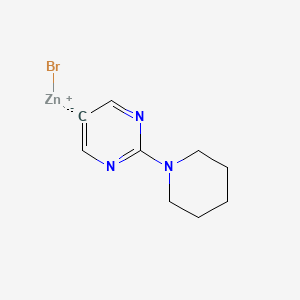
![N-methoxy-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B14875417.png)
![methyl {[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}methylcarbamate](/img/structure/B14875419.png)

